molecular formula C8H12FN3O B8578082 4-Fluoro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 72965-02-7

4-Fluoro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No.: B8578082
CAS No.: 72965-02-7
M. Wt: 185.20 g/mol
InChI Key: OQANLKSTTLUNQF-UHFFFAOYSA-N
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Description

4-Fluoro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a useful research compound. Its molecular formula is C8H12FN3O and its molecular weight is 185.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

72965-02-7

Molecular Formula

C8H12FN3O

Molecular Weight

185.20 g/mol

IUPAC Name

4-fluoro-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one

InChI

InChI=1S/C8H12FN3O/c1-8(2,4-9)7(13)3-12-6-10-5-11-12/h5-6H,3-4H2,1-2H3

InChI Key

OQANLKSTTLUNQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)C(=O)CN1C=NC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

197 g (1 mole) of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone were slowly added dropwise to a boiling solution of 77 g (1.1 mols) of 1,2,4-triazole and 210 g (1.5 moles) of potassium carbonate in 500 ml of acetone such that, after removing the heating bath, the exothermic reaction kept the solution simmering. The mixture was then kept under reflux for a further 3 hours, the inorganic salts were filtered off and the filtrate was concentrated in vacuo. The residue was taken up in chloroform/water and the organic phase was separated off and evaporated. The residue which remained was distilled in vacuo and the distillate was crystallized with cyclohexane. 112 g (55% of theory) of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one of melting point 59° C. were obtained. ##STR15##
Name
1-bromo-3,3-dimethyl-4-fluoro-2-butanone
Quantity
197 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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